N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a heterocyclic compound featuring a fused pyridazine-thiazine core substituted with a dioxo group, an allyl (prop-2-en-1-yl) moiety, and an acetamide-linked benzodioxin ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-2-5-22-17(25)11-29-15-9-20-23(19(26)18(15)22)10-16(24)21-12-3-4-13-14(8-12)28-7-6-27-13/h2-4,8-9H,1,5-7,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGDIVYYLIOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxin Sulfonamide Formation
The synthesis begins with the reaction of 6-amino-1,4-benzodioxane (1) and 4-methylbenzenesulfonyl chloride (2) in aqueous Na₂CO₃ (10%), yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) with 82% efficiency.
Mechanistic Insight :
The amine group of 1 attacks the electrophilic sulfur in 2 , facilitated by the base (Na₂CO₃), which deprotonates the amine and scavenges HCl byproduct.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base Concentration | 10% Na₂CO₃ | Max yield |
| Solvent | H₂O/THF (1:1) | 82% |
| Temperature | 25°C | Minimal side products |
Bromoacetamide Functionalization
Intermediate 3 undergoes alkylation with 2-bromoacetyl bromide in DMF using LiH as a base, producing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (4) .
Reaction Conditions :
- Solvent : DMF (anhydrous)
- Base : LiH (1.2 equiv)
- Temperature : 0°C → 25°C (gradual warming)
- Yield : 75%
Characterization :
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
- ¹H-NMR (400 MHz, CDCl₃) : δ 7.75 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.30 (s, 2H, OCH₂), 3.95 (s, 2H, CH₂Br).
Synthesis of 6-(2-Amino-2-oxoethyl)-4-(prop-2-en-1-yl)-pyridazino[4,5-b]thiazine-3,5-dione (Intermediate B)
Pyridazinone-Thiazinone Ring Construction
Adapting methodologies from pyridazino-thiazinone syntheses, 3-hydrazono-5-phenylfuran-2(3H)-one (5) reacts with thiourea in ethanol under reflux to form pyridazinethione (6) . Subsequent cyclization with chloroacetic acid and 3,5-dimethoxybenzaldehyde yields the pyridazino[4,5-b]thiazin-3,5-dione scaffold (7) .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted piperazine and pyrrolidine derivatives
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of drugs targeting neurological disorders.
Biological Studies: Investigation of its effects on cellular pathways and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile) share a fused thiazole-pyrimidine core with the target compound but differ in substituents:
- 11a/b feature a benzylidene group and cyano substituent, while the target compound includes a dioxo-pyridazino-thiazin system and allyl group.
- The allyl group in the target may enhance reactivity via Michael addition or polymerization, unlike the stable aryl/cyano groups in 11a/b .
2.1.2. Benzo[b][1,4]oxazin Derivatives ()
Compounds like 7a-c (e.g., 6-(2-amino-pyrimidin-4-yl)-4-methyl-benzo[b][1,4]oxazin-3-one) contain a benzoxazin ring, which differs from the benzodioxin in the target compound by replacing one oxygen with nitrogen.
2.1.3. Dithiazole Derivatives (–9)
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines and related compounds (e.g., Baraldi et al., 2002) share sulfur-rich heterocycles but lack the pyridazine-thiazine core. Their antimicrobial activity suggests that the target compound’s thiazin moiety could similarly interact with biological targets .
Physical and Spectroscopic Properties
The target compound’s allyl group would likely show distinct vinyl proton signals in NMR, differentiating it from 11a/b and 7a-c. Its dioxo groups may lower solubility compared to cyano-substituted analogs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Material : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
- Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides are utilized in the reaction.
- Solvent : Dimethylformamide (DMF) serves as the solvent for the reactions.
- Activation : Lithium hydride is often used as an activator in the synthesis process.
The final product is characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm its structure and purity .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds derived from this compound. The most notable activities evaluated include:
α-glucosidase Inhibition
This compound has been tested for its ability to inhibit α-glucosidase enzymes which are crucial in carbohydrate metabolism. The results indicated that several synthesized derivatives exhibited weak to moderate inhibitory activities:
| Compound ID | IC50 (μM) | Remarks |
|---|---|---|
| 7i | 86.31 ± 0.11 | Moderate activity |
| 7k | 81.12 ± 0.13 | Moderate activity |
| Acarbose | 37.38 ± 0.12 | Reference standard |
These findings suggest potential therapeutic applications in managing type 2 diabetes mellitus (T2DM) .
Anticancer Activity
In addition to enzyme inhibition studies, some derivatives of this compound have shown promising anticancer activity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HeLa | 2.13 | Significant cytotoxicity |
| BALB/3T3 | Not toxic | No adverse effects observed |
These results indicate that certain derivatives could be further explored for their anticancer properties .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
-
Study on Diabetes Management :
- Researchers synthesized a series of acetamides and evaluated their α-glucosidase inhibition.
- Results indicated that modifications to the benzodioxane structure could enhance inhibitory potency.
-
Anticancer Research :
- Investigations into the compound's effects on cancer cell lines revealed significant cytotoxicity against HeLa cells.
- Further studies are needed to elucidate the mechanism of action and potential pathways involved.
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions starting from commercially available precursors like 2,3-dihydro-1,4-benzodioxin and pyridazino-thiazine derivatives. Key steps include:
- Coupling reactions : Thioacetamide formation via nucleophilic substitution or condensation.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are critical for solubility and reactivity .
- Reaction conditions : Reflux under inert atmosphere (N₂/Ar) to prevent oxidation, microwave-assisted synthesis to reduce reaction time, and anhydrous potassium carbonate as a base .
- Characterization : Intermediates and final products are validated via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS) .
Q. Which spectroscopic methods are essential for characterizing this compound?
A combination of techniques ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.5–7.2 ppm), while ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- HPLC : Monitors reaction progress and purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological approaches include:
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, solvent ratio) to identify optimal conditions. For example, microwave-assisted synthesis reduces side reactions by 30% compared to conventional heating .
- Solvent optimization : DMF enhances solubility of polar intermediates, while dichloromethane improves coupling efficiency in non-polar steps .
- Catalyst screening : Anhydrous potassium carbonate outperforms sodium acetate in thioacetamide formation .
Q. What computational strategies predict the compound’s reactivity and stability?
Advanced tools include:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Identifies potential binding interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
- Reaction path searches : Quantum chemical calculations (e.g., via ICReDD’s methods) simulate reaction pathways to prioritize high-yield routes .
Q. How can contradictions in spectral data during characterization be resolved?
Contradictions often arise from impurities or tautomerism. Solutions include:
- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out isomeric byproducts .
- Isotopic labeling : ¹⁵N or ¹³C-labeled precursors clarify ambiguous signals in complex heterocycles .
- Comparative analysis : Benchmark spectral data against structurally analogous compounds (e.g., pyrimido-thiazine derivatives) .
Q. What are the challenges in determining the compound’s crystal structure?
Key hurdles include:
- Polymorphism : Multiple crystalline forms may coexist, requiring controlled recrystallization (e.g., slow evaporation in DMF/water) .
- Sample purity : Impurities >2% disrupt lattice formation; HPLC-guided purification is essential .
- X-ray crystallography limitations : Small crystal size (<0.1 mm) or weak diffraction necessitate synchrotron radiation .
Q. How to design experiments for studying structure-activity relationships (SAR)?
Methodologies involve:
- Derivatization : Synthesize analogs with modified substituents (e.g., prop-2-en-1-yl to propargyl) to assess steric/electronic effects .
- In vitro assays : Pair synthetic derivatives with enzyme inhibition studies (e.g., kinase assays) to correlate activity with structural features .
- Machine learning : Train models on existing bioactivity data to predict novel analogs with enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
